2-ブロモ-2-メトキシ酢酸メチル

説明

Methyl 2-bromo-2-methoxyacetate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various bromo- and methoxy- substituted compounds, which can provide insights into the reactivity and properties of similar molecules. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves reactions of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, indicating the potential reactivity of methoxy groups in halogenated compounds .

Synthesis Analysis

The synthesis of related compounds often involves halogenation and subsequent reactions with methoxy groups. For example, the synthesis of 2-bromo-6-methoxynaphthalene, an intermediate in the preparation of anti-inflammatory agents, has been achieved through methylation of 6-bromo-2-naphthol with various methylating agents . Similarly, the synthesis of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate from methyl 2-bromoacetate suggests that bromoacetates can be used as starting materials for the synthesis of more complex molecules .

Molecular Structure Analysis

The molecular structure of bromo- and methoxy- substituted compounds can be characterized by techniques such as X-ray crystallography. For instance, the crystal structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was determined, revealing interactions that form a dimer and a six-atom ring that is not planar . These findings can provide insights into the potential molecular structure of methyl 2-bromo-2-methoxyacetate.

Chemical Reactions Analysis

The reactivity of bromo- and methoxy- substituted compounds can vary depending on the other substituents present on the molecule. For example, 2-bromo-7-methoxytropone reacts with active methylene compounds to afford heptafulvene derivatives or coumarin derivatives, depending on the reactant . This suggests that methyl 2-bromo-2-methoxyacetate could potentially participate in reactions with active methylene compounds as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and methoxy- substituted compounds can be influenced by their molecular structure. For example, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid are formed principally by hydrogen bonds and Br⋯O or π–π interactions, which can affect their melting points, solubility, and other physical properties . These interactions could be relevant to the properties of methyl 2-bromo-2-methoxyacetate as well.

科学的研究の応用

有機合成

“2-ブロモ-2-メトキシ酢酸メチル” は、多くの場合、有機合成における試薬として使用されます . さまざまな反応に関与して異なる化合物を形成することができ、有機分子の複雑さと多様性に貢献しています .

隣接ハロエーテルの合成

この化合物は、マロノニトリル基を有する新規隣接ハロエーテルの合成において重要な役割を果たします . 例えば、2-ブロモ-2-(メトキシ(フェニル)メチル)マロノニトリルや2-ヨード-2-(メトキシ(フェニル)メチル)マロノニトリルの合成に使用されています .

オレフィンの二官能化

“2-ブロモ-2-メトキシ酢酸メチル” は、オレフィンの二官能化に使用できます . このプロセスは、豊富で安価な原料から分子量を迅速に増やす魅力的な戦略です .

有機合成におけるビルディングブロック

この化合物は、有機合成におけるビルディングブロックとなる可能性があります . ハロゲンの分子間または分子内求核置換反応を通じて、有用な官能基誘導体を容易に変換できます .

β, β-ジシアノスチレン誘導体の合成

“2-ブロモ-2-メトキシ酢酸メチル” は、β, β-ジシアノスチレン誘導体の合成に使用できます . これらの誘導体は、医薬品や天然物の骨格構造に変換できる多官能基を含む反応原料の一種です

Safety and Hazards

作用機序

Target of Action

Methyl 2-bromo-2-methoxyacetate is a chemical compound that primarily targets the benzoxazinone group within the structure of certain biochemical pathways . This group plays a crucial role in the synthesis of DIMBOA , a compound that acts as an antifungal and antialgal agent in crops .

Mode of Action

The compound interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from one molecule to another. In the case of Methyl 2-bromo-2-methoxyacetate, it acts as an alkylating agent, transferring its alkyl group to the benzoxazinone group .

Biochemical Pathways

Methyl 2-bromo-2-methoxyacetate affects the biochemical pathways involved in the synthesis of DIMBOA . The compound’s alkylation of the benzoxazinone group results in the production of alkylated carbene complexes . These complexes are key intermediates in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

It is known that the compound is soluble in chloroform and methanol , which suggests that it may be well-absorbed in the body and could potentially be distributed to various tissues.

Result of Action

The primary result of Methyl 2-bromo-2-methoxyacetate’s action is the production of DIMBOA , which has antifungal and antialgal effects . This makes the compound valuable in agricultural applications, particularly in the protection of crops.

Action Environment

The efficacy and stability of Methyl 2-bromo-2-methoxyacetate can be influenced by various environmental factors. For instance, the compound’s solubility in chloroform and methanol suggests that its action may be affected by the presence of these solvents. Additionally, the Suzuki–Miyaura coupling reaction, in which the compound plays a role, is known to be exceptionally mild and functional group tolerant , suggesting that the compound’s action may be stable under a wide range of conditions.

特性

IUPAC Name |

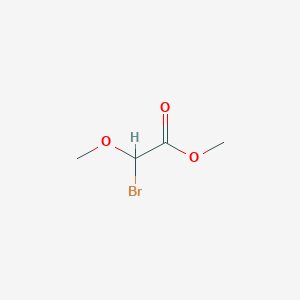

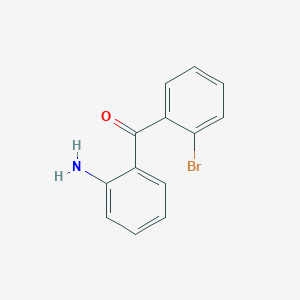

methyl 2-bromo-2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO3/c1-7-3(5)4(6)8-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLFFKVMWDJCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide](/img/structure/B108224.png)